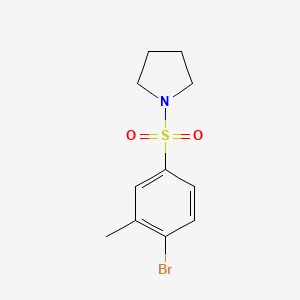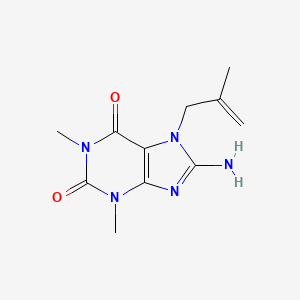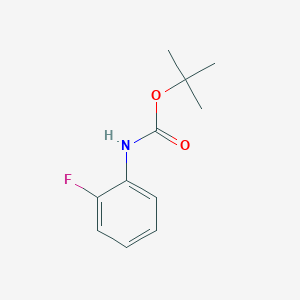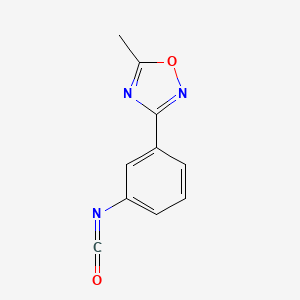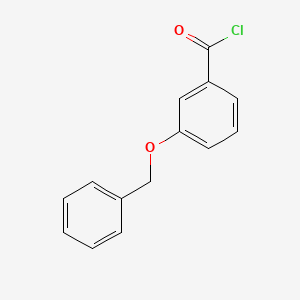
3-(Benzyloxy)benzoyl chloride
Descripción general
Descripción
3-(Benzyloxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzyloxy group attached to the benzoyl chloride moiety. This compound is commonly used in organic synthesis, particularly in the preparation of various derivatives and intermediates.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)benzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Utilized in the modification of biomolecules for studying biological processes and interactions.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-(Benzyloxy)benzoyl chloride are the benzylic hydrogens of alkyl substituents on a benzene ring . These hydrogens are activated towards free radical attack . The adjacent aromatic ring enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .
Mode of Action
This compound interacts with its targets through a free radical reaction . The compound can undergo nucleophilic substitution and oxidation at the benzylic position . Depending on the classification of the alkyl halide portion of the molecule and the solvent used, the mechanism could be either SN1 or SN2 .
Biochemical Pathways
The compound affects the biochemical pathways involving the oxidation of alkyl side-chains . The susceptibility of alkyl side-chains to oxidative degradation is a reflection of the general benzylic activation . This process is usually effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .
Result of Action
The result of the compound’s action is the formation of new compounds through the processes of free radical bromination, nucleophilic substitution, and oxidation . The end result would be for a nucleophile to substitute in for the halogen at the benzylic position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(Benzyloxy)benzoyl chloride can be synthesized through the reaction of 3-(benzyloxy)benzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, resulting in the formation of the desired benzoyl chloride derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient chlorinating agents such as phosphorus pentachloride or oxalyl chloride. These reagents can provide higher yields and faster reaction times compared to thionyl chloride. The reaction conditions are optimized to ensure complete conversion of the starting material to the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzyloxy)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(benzyloxy)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines under mild conditions to form amides.
Alcohols: Reacts with alcohols in the presence of a base such as pyridine to form esters.
Water: Hydrolysis occurs readily in the presence of water or aqueous base.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
3-(Benzyloxy)benzoic Acid: Formed from hydrolysis.
Comparación Con Compuestos Similares
Benzoyl Chloride: Lacks the benzyloxy group and is more reactive due to the absence of electron-donating substituents.
4-(Benzyloxy)benzoyl Chloride: Similar structure but with the benzyloxy group in the para position, leading to different reactivity and properties.
3-(Methoxy)benzoyl Chloride: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Uniqueness: 3-(Benzyloxy)benzoyl chloride is unique due to the presence of the benzyloxy group, which can influence its reactivity and the properties of the resulting products. This makes it a valuable intermediate in the synthesis of specific compounds that require the benzyloxy functionality.
Propiedades
IUPAC Name |
3-phenylmethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVUGOBQRQUWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407350 | |
| Record name | 3-(Benzyloxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61535-46-4 | |
| Record name | 3-(Benzyloxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Benzyloxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B1276015.png)
